N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H20ClN5 and its molecular weight is 281.79. The purity is usually 95%.
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Scientific Research Applications
Selective Inhibitors Development
One of the notable applications of the compound is in the development of selective inhibitors for treating conditions like rheumatoid arthritis. Research has indicated that a series of 3(R)-aminopyrrolidine derivatives, designed and synthesized through the modification of tofacitinib's core structure, have shown improved selectivity for JAK1. This research underscores the potential of this compound in therapeutic contexts, particularly in the development of targeted inhibitors with improved efficacy and specificity (Chough et al., 2018).
Fungicidal Properties
Another significant application is the compound's potential in fungicide development. The synthesis process involving methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to the methyl esters of the compound , has shown that the derivatives possess fungicidal properties. This opens up avenues for its use in agriculture or pharmaceutical products aimed at combating fungal infections (Tumkevičius et al., 2000).
Alzheimer's Disease Treatment
Moreover, the compound has been explored in the context of Alzheimer's disease treatment. Research indicates that certain derivatives of the compound exhibit dual activity as cholinesterase and Aβ-aggregation inhibitors, making them potential therapeutic agents for treating Alzheimer's disease. The inhibition of these enzymes and the prevention of Aβ aggregation are critical in managing the progression of the disease, suggesting that derivatives of this compound could be valuable in this field (Mohamed et al., 2011).
Docking Studies
The compound's structure also lends itself well to docking studies, which are essential in drug development for understanding how drugs interact with biological targets. A study focused on synthesizing and characterizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a derivative of the compound , and performing docking studies to understand its interactions at the molecular level. Such studies are fundamental in the rational design of drugs and the optimization of their efficacy and safety profiles (Bommeraa et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Related compounds have been found to inhibit certain protein kinases , which play active roles in signal transduction pathways in humans .
Mode of Action
It is known that kinase inhibitors, like this compound, can bind to their target proteins and inhibit their activity . This can lead to changes in cellular signaling and potentially influence cell division, survival, and apoptosis .
Biochemical Pathways
Given its potential role as a kinase inhibitor , it may impact various cellular signaling pathways regulated by these enzymes.
Result of Action
Kinase inhibitors can lead to changes in cellular signaling, potentially influencing cell division, survival, and apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as pyrrolo[3,2-d]pyrimidines, have been found to be potent inhibitors of Purine Nucleoside Phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a key biochemical pathway in cells .
Cellular Effects
Related compounds have been found to exhibit selective cytotoxicity to certain cell types . For instance, a compound in the pyrrolo[3,2-d]pyrimidines series was found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts .
Molecular Mechanism
Related compounds have been found to inhibit PNP, suggesting that this compound may also interact with this enzyme . PNP inhibitors prevent the normal functioning of the enzyme, thereby disrupting the purine salvage pathway and potentially leading to cytotoxic effects .
Metabolic Pathways
Given its potential interaction with PNP, it may be involved in the purine salvage pathway .
Properties
IUPAC Name |
N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);1H/t9-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRKOJYCZNKFRI-XQKZEKTMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.